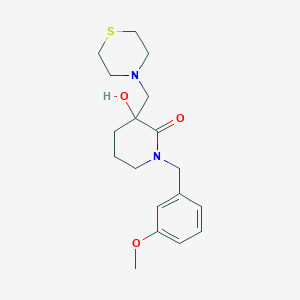
3-hydroxy-1-(3-methoxybenzyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-1-(3-methoxybenzyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as THP, and it has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
THP has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and cardiovascular disease. In cancer research, THP has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, THP has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases. In cardiovascular disease, THP has been studied for its potential anti-inflammatory and anti-oxidant effects.
Wirkmechanismus
The mechanism of action of THP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. THP has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation. THP has also been shown to inhibit the activity of cyclin-dependent kinases, which regulate cell cycle progression. Additionally, THP has been shown to activate the AMP-activated protein kinase pathway, which plays a role in energy homeostasis and cellular metabolism.
Biochemical and Physiological Effects:
THP has been shown to have various biochemical and physiological effects. In cancer cells, THP has been shown to induce apoptosis and inhibit cell growth. In neurology, THP has been shown to protect against oxidative stress and improve cognitive function. In cardiovascular disease, THP has been shown to reduce inflammation and oxidative stress, as well as improve endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
THP has several advantages for lab experiments, including its high yield synthesis method, its potential therapeutic applications, and its ability to inhibit various enzymes and signaling pathways. However, THP also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for further research on THP. One area of research is the development of THP derivatives with improved solubility and bioavailability. Another area of research is the investigation of THP as a potential treatment for other diseases, such as diabetes and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of THP and its potential side effects.
In conclusion, THP is a promising compound for scientific research due to its potential therapeutic applications and its ability to inhibit various enzymes and signaling pathways. The synthesis method of THP has been optimized to produce high yields, making it a useful compound for lab experiments. Further research is needed to fully understand the mechanism of action of THP and its potential side effects, as well as to investigate its potential as a treatment for other diseases.
Synthesemethoden
The synthesis of THP involves the reaction of 3-methoxybenzaldehyde with 4-thiomorpholinecarboxaldehyde in the presence of piperidine. The reaction mixture is then heated to form THP, which is purified through recrystallization. This synthesis method has been optimized to produce high yields of THP, making it a useful compound for scientific research.
Eigenschaften
IUPAC Name |
3-hydroxy-1-[(3-methoxyphenyl)methyl]-3-(thiomorpholin-4-ylmethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-23-16-5-2-4-15(12-16)13-20-7-3-6-18(22,17(20)21)14-19-8-10-24-11-9-19/h2,4-5,12,22H,3,6-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJIOJUEDUYPCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC(C2=O)(CN3CCSCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-3-[1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-3-piperidinyl]propanamide](/img/structure/B6101363.png)
![7-(2,2-dimethylpropyl)-2-[(3-methyl-2-thienyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6101376.png)
![1-[2-methoxy-6-({[3-(3-pyridinyl)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6101378.png)
![2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6101386.png)

![3-[1-(1H-benzimidazol-1-ylacetyl)-3-piperidinyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6101407.png)
![N-(4-chlorobenzyl)-2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6101409.png)
![5-[(3-cyano-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B6101414.png)
![N-[4-({[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B6101417.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6101433.png)
![N-(2,3-dimethylphenyl)-1-{2-[(2,3-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6101443.png)
![N-butyl-N-methyl-3-({[1-methyl-2-(3-pyridinyl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6101451.png)
![N-cyclopentyl-6-[3-(methoxymethyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6101463.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-(4-methylbenzyl)ethanamine](/img/structure/B6101470.png)